Potassium phosphate (KH5(PO4)2)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium phosphate (KH5(PO4)2) is an inorganic compound that consists of potassium and phosphate ions. It is commonly used in various industrial and scientific applications due to its excellent solubility in water and its buffering capacity. Potassium phosphate is often utilized in the preparation of buffer solutions, fertilizers, and as a food additive.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Potassium phosphate can be synthesized through the neutralization reaction between phosphoric acid (H3PO4) and potassium hydroxide (KOH). The reaction is typically carried out in an aqueous solution, and the resulting product is then crystallized and dried. The reaction can be represented as follows:

H3PO4+KOH→KH5(PO4)2+H2O

Industrial Production Methods: In industrial settings, potassium phosphate is produced by reacting phosphoric acid with potassium carbonate (K2CO3) or potassium hydroxide. The reaction conditions include controlled temperature and pH to ensure the complete reaction and high purity of the final product. The product is then filtered, concentrated, and crystallized to obtain the desired form of potassium phosphate.

Analyse Chemischer Reaktionen

Types of Reactions: Potassium phosphate undergoes various chemical reactions, including:

Oxidation and Reduction: Potassium phosphate can participate in redox reactions, although it is more commonly involved in buffering and precipitation reactions.

Substitution: It can undergo substitution reactions with other metal ions, forming different phosphate salts.

Common Reagents and Conditions:

Oxidizing Agents: Potassium phosphate can react with strong oxidizing agents, leading to the formation of different phosphate compounds.

Precipitation Reactions: When mixed with solutions containing calcium or magnesium ions, potassium phosphate can form insoluble precipitates such as calcium phosphate or magnesium phosphate.

Major Products Formed:

Calcium Phosphate: Formed when potassium phosphate reacts with calcium ions.

Magnesium Phosphate: Formed when potassium phosphate reacts with magnesium ions.

Wissenschaftliche Forschungsanwendungen

Potassium phosphate (KH5(PO4)2), also known as potassium biphosphate, is a compound with various applications, particularly in scientific research. It is a potassium salt of phosphoric acid . Studies emphasize its role in managing hypophosphatemia and its effects on mineral excretion .

Scientific Research Applications

Treatment of Hypophosphatemia:

- Efficacy and Safety: Intravenous potassium phosphate is effective for treating mild to moderate hypophosphatemia in critically ill patients . A study published in PubMed evaluated the efficacy and safety of intravenous potassium phosphate in critically ill patients .

- Dosage and Administration: The administration of 15 mmol of potassium phosphate over 3 hours is both effective and safe for patients with mild to moderate hypophosphatemia . For those with more severe hypophosphatemia (1.24 mg/dL or less), 30 mmol of phosphate is administered as a potassium salt via a central line over 3 hours .

- Outcomes: In a study, the mean serum phosphate concentration significantly increased in both groups, with normalization occurring in 81.5% of episodes in the group receiving 15 mmol and 30% in the group receiving 30 mmol. However, many patients required further phosphate supplementation within two days .

Effects on Mineral Excretion:

- Impact on Plasma Phosphate: Potassium supplementation can lead to a decrease in fibroblast growth factor 23 (FGF23), which results in increased plasma phosphate levels and decreased calcium excretion .

- Study Results: A study on potassium supplementation showed an increase in plasma phosphate concentration from 1.10 ± 0.19 to 1.15 ± 0.19 mmol/L (P < 0.001) .

Management of Hypercalciuria:

- UroPhos-K: UroPhos-K, a slow-release form of potassium phosphate, has been used to treat absorptive hypercalciuria .

- Study Findings: A study involving patients with absorptive hypercalciuria showed that treatment with UroPhos-K reduced urinary calcium excretion from 277 +/- 72 to 166 +/- 43 mg per day (p < 0.001) . It also reduced serum 1,25-dihydroxyvitamin D concentration from 50 +/- 11 to 42 +/- 9 pg/ml (p < 0.001) .

Plant Physiology:

- Nutrient Uptake: Potassium and phosphorus affect seedling growth, root configuration, and nutrient uptake in hydroponic rice .

- Experimental Design: Research has been conducted to determine the response characteristics of root morphology, plant physiology, and phosphorus and potassium uptake and utilization efficiency to different supplies of these elements .

- Results: Sufficient phosphorus and potassium supply significantly decreased the acid phosphatase activity of leaves and roots .

Additional Information:

Wirkmechanismus

Potassium phosphate exerts its effects primarily through its buffering capacity, which helps maintain a stable pH in various solutions. It also plays a crucial role in biochemical processes by providing essential phosphate ions required for energy transfer and metabolic reactions. The compound interacts with molecular targets such as enzymes and proteins, influencing their activity and stability.

Vergleich Mit ähnlichen Verbindungen

Potassium phosphate can be compared with other phosphate compounds such as:

Monopotassium Phosphate (KH2PO4): Similar in composition but with different stoichiometry, often used in fertilizers and food additives.

Dipotassium Phosphate (K2HPO4): Another phosphate compound with different potassium to phosphate ratio, used in similar applications.

Tripotassium Phosphate (K3PO4): Contains a higher potassium content and is used in industrial applications.

Uniqueness: Potassium phosphate (KH5(PO4)2) is unique due to its specific stoichiometry and buffering capacity, making it suitable for a wide range of applications in scientific research and industry.

Biologische Aktivität

Potassium phosphate, specifically in its form as KH5(PO4)2, is a compound that has garnered attention for its biological activity, particularly in the context of calcium metabolism and muscle function. This article aims to provide a comprehensive overview of the biological effects of potassium phosphate, supported by case studies and research findings.

Potassium phosphate (KH5(PO4)2) is an inorganic salt composed of potassium ions and phosphate groups. It is highly soluble in water, making it readily available for biological processes. The compound plays a crucial role in various physiological functions, including energy metabolism, cellular signaling, and bone health.

The primary biological activity of potassium phosphate involves its role in modulating inorganic phosphate (Pi) levels in the bloodstream. This modulation affects calcium metabolism and muscle contraction. The following mechanisms have been identified:

- Calcium Precipitation : Potassium phosphate induces the precipitation of calcium ions (Ca²⁺) in serum, forming calcium phosphate complexes. This reaction can lead to decreased levels of free calcium available for muscle contraction, contributing to muscle fatigue .

- Muscle Function : The presence of inorganic phosphate can influence the opening of ryanodine receptors (RyRs) in muscle cells, which are essential for calcium release during muscle contraction. Increased cytoplasmic Pi may enhance the probability of these channels opening, thereby affecting muscle strength and endurance .

Research Findings

A study conducted on Wistar rats examined the effects of varying doses of potassium phosphate on serum calcium and inorganic phosphate levels. The rats were divided into groups receiving different doses (0.5 mg/kg to 10 mg/kg), with a control group receiving saline solution. Key findings include:

- Dose-Dependent Effects : Serum inorganic phosphate levels increased significantly at doses up to 2.5 mg/kg, while higher doses did not yield significant changes in serum Pi or calcium levels .

- Physiological Impact : The injection of potassium phosphate resulted in notable decreases in serum calcium concentrations, particularly at doses above 5 mg/kg. However, no significant changes were observed in urea and creatinine levels, indicating minimal impact on renal function at these dosages .

Case Studies

Several case studies have highlighted the implications of potassium phosphate administration:

- Study on Muscle Fatigue : Research indicated that high levels of inorganic phosphate due to potassium phosphate injection could lead to muscle fatigue by reducing the availability of Ca²⁺ ions necessary for effective muscle contraction .

- Calcium Phosphate Formation : In vivo experiments demonstrated that potassium phosphate could effectively induce calcium phosphate precipitation within the body, which may have therapeutic applications in conditions involving dysregulated calcium metabolism .

Data Table

The following table summarizes key findings from studies regarding potassium phosphate's effects on serum ion concentrations:

| Dose (mg/kg) | Serum Pi Concentration (mg/dL) | Serum Ca²⁺ Concentration (mg/dL) | Urea Level (mg/dL) | Creatinine Level (mg/dL) |

|---|---|---|---|---|

| Control | Baseline | Baseline | Baseline | Baseline |

| 0.5 | Increased | No significant change | No significant change | No significant change |

| 1.5 | Increased | Slight decrease | No significant change | No significant change |

| 2.5 | Significant increase | Significant decrease | No significant change | No significant change |

| 5.0 | Peak increase | Marked decrease | No significant change | No significant change |

| 7.5 | No further increase | Stable | No significant change | No significant change |

| 10.0 | No further increase | Stable | No significant change | No significant change |

Eigenschaften

CAS-Nummer |

14887-42-4 |

|---|---|

Molekularformel |

H3KO4P |

Molekulargewicht |

137.094 g/mol |

IUPAC-Name |

potassium;dihydrogen phosphate;phosphoric acid |

InChI |

InChI=1S/K.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI-Schlüssel |

PJNZPQUBCPKICU-UHFFFAOYSA-N |

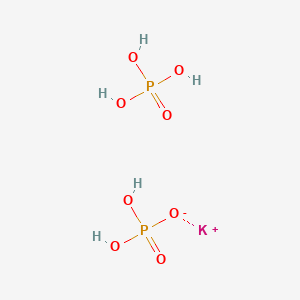

SMILES |

OP(=O)(O)O.OP(=O)(O)[O-].[K+] |

Kanonische SMILES |

OP(=O)(O)O.[K] |

Verwandte CAS-Nummern |

66923-00-0 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.